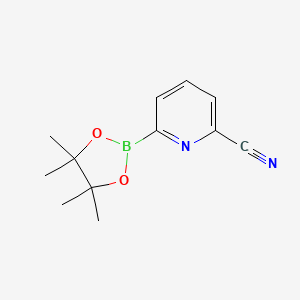
3-(2-Chlorobenzoyl)thiophene
Descripción general
Descripción
3-(2-Chlorobenzoyl)thiophene is a heterocyclic organic compound . It has a molecular weight of 222.69 and its IUPAC name is (2-chlorophenyl)(3-thienyl)methanone . It is a thiophene derivative that has been found to possess unique physical and chemical properties, as well as promising biological activities.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Recently, innovative approaches have been developed for the regioselective synthesis of substituted thiophenes starting from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .Molecular Structure Analysis
The molecular structure of 3-(2-Chlorobenzoyl)thiophene is represented by the linear formula C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H .Chemical Reactions Analysis
Thiophene S-oxide is a key primary reactive intermediate in the metabolism of thiophene . It has two fates in vivo: its dimerization via a Diels−Alder reaction and its reaction with nucleophiles such as glutathione leading eventually to mercapturates .Physical And Chemical Properties Analysis
3-(2-Chlorobenzoyl)thiophene is a yellow oil .Aplicaciones Científicas De Investigación
Pharmacological Properties and Biological Activity
- The compound 2-amino-3-(p-chlorobenzoyl)thiophene has been utilized as a pharmacophore for identifying small molecules acting as allosteric modulators at the adenosine A1 receptor. Specific derivatives have been identified as positive allosteric enhancers in binding and functional assays (Romagnoli et al., 2015).
- Various 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have been synthesized and evaluated for allosteric enhancer activity at the A1 adenosine receptor. Modifications in these compounds significantly impacted their activity (Romagnoli et al., 2012).
Chemical Synthesis and Characterization
- Benzo[b]thiophene derivatives, including those related to 3-(2-Chlorobenzoyl)thiophene, have been synthesized and characterized for various biological activities. These derivatives are of interest due to their diverse pharmacological properties (Isloor et al., 2010).
- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been synthesized and its structure confirmed through X-ray crystallography, NMR, and mass spectrometry. This forms the basis for further chemical transformations and studies (Tarighi et al., 2009).
Optical Properties and Electronics
- Postfunctionalization of poly(3-hexylthiophene), a polymer related to 3-(2-Chlorobenzoyl)thiophene, has been studied to understand the effects of various functional groups on optical and photophysical properties. Such studies are crucial in the development of materials with enhanced luminescent properties (Li et al., 2002).
- The crystal structures and vibrational properties of thiophene derivatives, including those similar to 3-(2-Chlorobenzoyl)thiophene, have been analyzed using X-ray diffraction and vibrational spectroscopy. These studies provide insights into the material properties of these compounds (Saeed et al., 2010).
Propiedades
IUPAC Name |
(2-chlorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTYSJZWSITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591669 | |
| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzoyl)thiophene | |
CAS RN |
898771-24-9 | |
| Record name | (2-Chlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















